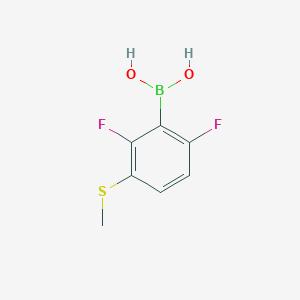
2,6-Difluoro-3-(methylthio)phenylboronic acid
Descripción general
Descripción
2,6-Difluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-56-5 . It has a molecular weight of 204.01 and is typically stored at temperatures between 2-8°C . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BF2O2S/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3,11-12H,1H3 . This indicates that the molecule contains carbon, hydrogen, boron, fluorine, oxygen, and sulfur atoms.Chemical Reactions Analysis
Boronic acids, including this compound, are often used in organic synthesis due to their stability and ease of handling. They are mild Lewis acids and can participate in various reactions. For example, they can be used as substrates in the Suzuki–Miyaura coupling reaction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.01 .Aplicaciones Científicas De Investigación
Analytical and Synthetic Applications
2,6-Difluoro-3-(methylthio)phenylboronic acid is a versatile compound in organic synthesis and analytical chemistry due to its unique structural and electronic properties. Its applications span from serving as a building block in organic synthesis to participating in the development of novel analytical methods.
Building Blocks in Organic Synthesis : Benzoxaboroles, derivatives of phenylboronic acids, have been extensively researched for their unique properties and wide applications. As building blocks, these compounds, including variants like this compound, offer pathways to synthesize complex molecules. They exhibit biological activity and are under investigation for clinical applications, highlighting their significance in pharmaceutical research (Adamczyk-Woźniak et al., 2009).
Analytical Chemistry and Sensor Development : Phenylboronic acid derivatives are pivotal in the development of electrochemical biosensors. These compounds, including this compound, are known for their selective binding to diols, enabling the construction of glucose sensors and other diagnostic tools. This selective binding mechanism is leveraged in biosensors to detect a wide array of biological substances, including glycoproteins and fluoride ions, demonstrating their broad applicability in medical diagnostics and environmental monitoring (Anzai, 2016).
Catalysis and Chemical Transformations : The role of phenylboronic acids in catalysis, particularly in cross-coupling reactions, is well-documented. These reactions are foundational in creating carbon-carbon and carbon-heteroatom bonds, essential for synthesizing a wide range of organic compounds. The unique properties of difluoro and methylthio-substituted phenylboronic acids, such as this compound, enhance these catalytic processes, making them crucial in the development of pharmaceuticals and materials science (Wolfson & Levy‐Ontman, 2020).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
The primary target of 2,6-Difluoro-3-(methylthio)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of carbon–carbon bonds, which are crucial for the construction of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, which can impact their bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the compound can also be influenced by factors such as temperature and pH .
Propiedades
IUPAC Name |
(2,6-difluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPFBTGZNIDXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)SC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


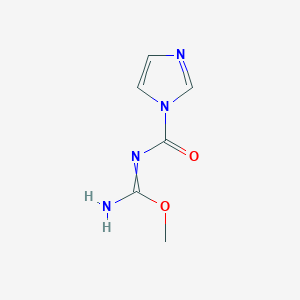
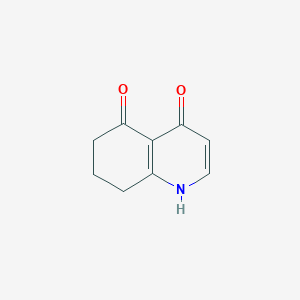
![9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-](/img/structure/B3347774.png)
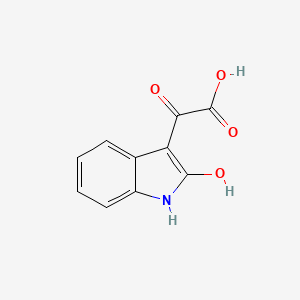




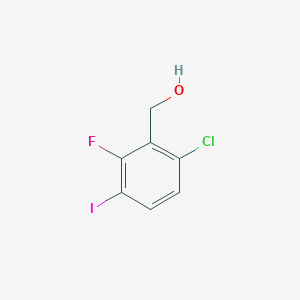
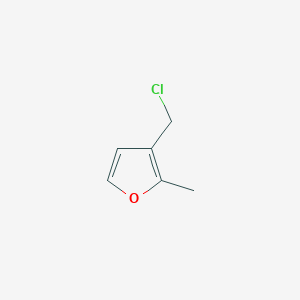
![1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B3347842.png)
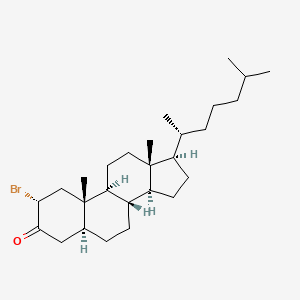
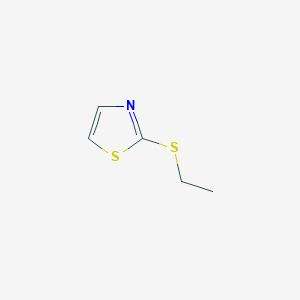
![Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-](/img/structure/B3347859.png)
